N,N'-Bis(2-bromopropionyl)piperazine
Description
Properties
CAS No. |
13928-89-7 |
|---|---|
Molecular Formula |
C10H16Br2N2O2 |
Molecular Weight |
356.05 g/mol |
IUPAC Name |
2-bromo-1-[4-(2-bromopropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H16Br2N2O2/c1-7(11)9(15)13-3-5-14(6-4-13)10(16)8(2)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
SDJLNQSYJAVIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C(C)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Anti-Tumor Piperazine Derivatives
Structural Insight : Replacing bromine with dithiocarboxylate (S–C=S–NH₂) enhances anti-tumor selectivity, likely due to improved binding to cellular targets .
Antimicrobial and Antiviral Piperazines
Mechanistic Note: The N–H group in antiviral piperazines is essential for hydrogen bonding, while bulky substituents (e.g., biphenyl) enhance target engagement .
Kinase-Inhibiting Piperazines
Synthesis Advantage : Microwave irradiation reduces reaction times (e.g., 6 minutes vs. 20 hours conventionally) while maintaining configuration .
Platelet Aggregation Inhibitors
Structural Requirement : Linear hydrophobic chains (e.g., decyl) align with anionic platelet sites, while piperazine ring substitutions disrupt binding .
Key Research Findings and Trends
Substituent Sensitivity :
- Antiviral Activity : N–H groups and aromatic substituents (e.g., biphenyl) are critical for maintaining potency .
- Anti-Tumor Activity : Bromine-to-dithiocarboxylate substitution reduces toxicity while enhancing specificity .
Synthesis Innovations: Microwave-assisted methods improve efficiency and stereochemical retention in kinase inhibitors .
Toxicity Profile :
- The parent bromopropionyl compound causes persistent chromosomal damage, necessitating structural optimization for safer derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N,N'-Bis(2-bromopropionyl)piperazine?
- Methodological Answer : The synthesis typically involves coupling reactions between piperazine and brominated acylating agents. For example, using 2-bromopropionyl chloride with piperazine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Solvents such as dichloromethane or tetrahydrofuran (THF) are employed, and the reaction is monitored via thin-layer chromatography (TLC). Post-synthesis, purification is achieved through recrystallization or column chromatography using silica gel .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and molecular symmetry.
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and C-Br stretching vibrations.
- Elemental Analysis : Verification of C, H, N, and Br percentages.
- X-ray Crystallography (if crystalline): For definitive structural elucidation, as demonstrated in similar piperazine derivatives .
Q. What purification techniques are optimal for isolating this compound from reaction byproducts?
- Methodological Answer : Recrystallization using solvents like ethanol or acetonitrile is effective for initial purification. For complex mixtures, flash chromatography on silica gel with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. High-performance liquid chromatography (HPLC) may be employed for analytical validation .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of this compound?
- Methodological Answer : Semi-empirical methods (e.g., AM1) or density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to analyze energy-minimized conformers. Software like Spartan or Gaussian evaluates steric and electronic effects of bromine substituents on the piperazine ring. Molecular dynamics simulations further assess stability under physiological conditions .
Q. What experimental strategies evaluate the interaction of this compound with biological macromolecules?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., DNA or enzymes). For example, docking studies on similar compounds revealed binding affinities of -7.5 kcal/mol to DNA, suggesting intercalation or groove-binding mechanisms .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., association/dissociation rates) using immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How does the substitution pattern of bromine atoms influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Bromine’s electronegativity and leaving-group ability facilitate nucleophilic substitution (S2) reactions. Reactivity is assessed by treating the compound with nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, temperature). Kinetic studies via H NMR or HPLC track reaction progress, while Hammett plots correlate substituent effects with reaction rates. Comparative studies with non-brominated analogs highlight bromine’s role in enhancing electrophilicity .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
- Methodological Answer :
- Antibacterial Activity : Agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
